molecular formula C13H18BrNO3 B11925881 Methyl 3-bromo-4-(3-(dimethylamino)propoxy)benzoate CAS No. 1131594-65-4

Methyl 3-bromo-4-(3-(dimethylamino)propoxy)benzoate

Cat. No.: B11925881
CAS No.: 1131594-65-4
M. Wt: 316.19 g/mol
InChI Key: RKKFNVDFWQXOPA-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-(3-(dimethylamino)propoxy)benzoate is an organic compound with the molecular formula C13H18BrNO3 and a molecular weight of 316.19 g/mol . This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a propoxy group attached to a benzoate ester. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-4-(3-(dimethylamino)propoxy)benzoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 4-hydroxybenzoate with 3-bromopropanol in the presence of a base to form methyl 4-(3-bromopropoxy)benzoate. This intermediate is then reacted with dimethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-(3-(dimethylamino)propoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as azides, nitriles, or thiols.

    Oxidation: Oxidized products include carboxylic acids or ketones.

    Reduction: Reduced products include alcohols or amines.

Scientific Research Applications

Methyl 3-bromo-4-(3-(dimethylamino)propoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-(3-(dimethylamino)propoxy)benzoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can act as a leaving group in substitution reactions. These interactions influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-4-(3-(dimethylamino)propoxy)benzoate is unique due to the presence of the dimethylamino and propoxy groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1131594-65-4

Molecular Formula

C13H18BrNO3

Molecular Weight

316.19 g/mol

IUPAC Name

methyl 3-bromo-4-[3-(dimethylamino)propoxy]benzoate

InChI

InChI=1S/C13H18BrNO3/c1-15(2)7-4-8-18-12-6-5-10(9-11(12)14)13(16)17-3/h5-6,9H,4,7-8H2,1-3H3

InChI Key

RKKFNVDFWQXOPA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCOC1=C(C=C(C=C1)C(=O)OC)Br

Origin of Product

United States

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